molecular formula C10H8F4O2 B12066858 3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid

3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B12066858
M. Wt: 236.16 g/mol
InChI Key: AJYLRYXZUXJLLQ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H8F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, aldehydes, and ketones .

Scientific Research Applications

3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-6-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8F4O2/c11-8-3-1-2-7(10(12,13)14)6(8)4-5-9(15)16/h1-3H,4-5H2,(H,15,16)

InChI Key

AJYLRYXZUXJLLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCC(=O)O)C(F)(F)F

Origin of Product

United States

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